tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate
CAS No.: 2164953-43-7
Cat. No.: VC18133354
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2164953-43-7 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-6-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-12(16-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | AZCYOWYMIIAHKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC2(O1)CNC2 |
Introduction
Structural and Molecular Characterization
Core Architecture and Nomenclature
The compound features a spiro[3.4]octane scaffold, where a cyclopropane ring is fused to a tetrahydrofuran ring via a shared spiro carbon atom. The IUPAC name, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-6-ylmethyl)carbamate, reflects this topology . The "5-oxa" designation indicates an oxygen atom in the five-membered ring (tetrahydrofuran), while "2-aza" denotes a nitrogen atom in the four-membered ring (azetidine). The tert-butyl carbamate (Boc) group protects the secondary amine at the 6-position methylene bridge.
Molecular Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₂N₂O₃ |
| Molecular weight | 242.31 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1CCC2(O1)CNC2 |
| InChIKey | AZCYOWYMIIAHKE-UHFFFAOYSA-N |
| CAS Registry | 2164953-43-7 |
The spirocyclic system introduces significant ring strain, influencing reactivity and conformational flexibility . X-ray crystallography of analogous spiro compounds reveals puckered ring geometries, with bond angles deviating from ideal tetrahedral values .
Synthetic Methodologies
Annulation Strategies
Synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives typically employs ring-forming reactions. One approach involves cyclopropanation of tetrahydrofuran precursors. For example, iodomethylation of a Boc-protected azetidine followed by intramolecular cyclization yields the spiro framework . Alternative routes annulate the four-membered azetidine ring onto preformed cyclopropane intermediates .
Stepwise Synthesis
A representative pathway for tert-butyl N-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate involves:
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Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high pressure generates the azetidine core .
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Spirocyclization: Reaction with a tetrahydrofuran-derived epoxide in the presence of a Lewis acid (e.g., BF₃·OEt₂) forms the spiro junction .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) introduces the carbamate group at the methylene bridge .
Yields for these steps range from 45–68%, with purification via column chromatography or crystallization .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . The Boc group enhances stability against nucleophilic attack, with a decomposition temperature of ~200°C . Hydrolytic susceptibility at the carbamate linkage necessitates anhydrous storage conditions .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.16–2.34 (m, 2H, cyclopropane CH₂), 3.16–4.09 (m, 7H, OCH₂ and NCH₂) .
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¹³C NMR (126 MHz, CDCl₃): δ 28.5 (Boc CH₃), 80.0 (spiro C), 156.4 (C=O) .
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HRMS: m/z calc’d for C₁₂H₂₂N₂O₃ [M+H]⁺ 243.1709; found 243.1703 .
Applications in Drug Discovery
Case Studies
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Antidepressant Candidates: Derivatives with substituted aryl groups at the azetidine nitrogen exhibit serotonin reuptake inhibition (IC₅₀ = 12–85 nM) .
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Anticancer Agents: Spirocyclic amines conjugated to kinase inhibitors demonstrate enhanced blood-brain barrier permeability in glioblastoma models .
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